molecular formula C15H17NO B133497 2,6-Dimethyl-3-(phenylmethoxy)-aniline CAS No. 70261-50-6

2,6-Dimethyl-3-(phenylmethoxy)-aniline

Cat. No.: B133497
CAS No.: 70261-50-6
M. Wt: 227.3 g/mol
InChI Key: KMXQUVMDZUGZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-(phenylmethoxy)-aniline is a substituted aniline derivative featuring a phenylmethoxy (-OCH₂C₆H₅) group at the 3-position and methyl groups at the 2- and 6-positions of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. For example, compounds with 2,6-dimethylaniline scaffolds are precursors to pesticides like metalaxyl and benalaxyl , while phenylmethoxy-substituted anilines are utilized in triazine-based syntheses .

Properties

IUPAC Name

2,6-dimethyl-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXQUVMDZUGZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of m-Xylene Derivatives

The synthesis of 2,6-dimethylaniline, a precursor to the target compound, is well-documented via nitration of m-xylene followed by catalytic hydrogenation or iron powder reduction . In this route, m-xylene undergoes nitration with a mixed acid (H₂SO₄/HNO₃) at 0–30°C to yield 2,6-dimethylnitrobenzene. Subsequent reduction with hydrogen gas over a palladium catalyst or via iron powder in acidic conditions produces 2,6-dimethylaniline .

To introduce the 3-(phenylmethoxy) group, a hydroxylation step is required. One approach involves acetylating the amine to form N-acetyl-2,6-dimethylaniline, which directs nitration to the 3-position due to the acetyl group’s meta-directing effects. Reduction of the nitro group to an amine followed by hydrolysis yields 3-hydroxy-2,6-dimethylaniline. Benzylation of the phenolic hydroxyl group with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) then affords the target compound.

Key Data from Source :

  • Nitration of m-xylene at 25–30°C yields 2,6-dimethylnitrobenzene with 78–85% purity after distillation.

  • Catalytic hydrogenation of nitro compounds achieves >90% conversion using Pd/C or Raney Ni .

Alkylation of o-Toluidine

Alkylation of o-toluidine with methanol under high-pressure conditions in the presence of acid catalysts (e.g., H₃PO₄) produces 2,6-dimethylaniline as a primary product . This method, however, generates byproducts such as 2,3- and 2,4-dimethylaniline, necessitating precise fractional distillation for isolation .

For 3-(phenylmethoxy) functionalization, a directed ortho-metalation strategy could be employed. Protecting the amine as a trifluoroacetamide enables lithiation at the 3-position, followed by quenching with an electrophilic oxygen source (e.g., trimethyl borate) to install a hydroxyl group. Subsequent benzylation and deprotection would yield the target molecule.

Reaction Conditions from Source :

  • Alkylation occurs at 200–250°C under 50–100 bar pressure.

  • Distillation requires >80 theoretical plates to separate 2,6-dimethylaniline from isomers .

Catalytic Hydrogenation of Nitro Precursors

Patent US4609760A describes the vapor-phase amination of 2,6-dimethylphenol with ammonia over aluminum oxide catalysts at 360–460°C and 70–250 bar to produce 2,6-dimethylaniline. Adapting this method, 3-nitro-2,6-dimethylphenol could serve as a precursor. Catalytic hydrogenation of the nitro group to an amine, followed by benzylation of the phenolic hydroxyl group, would yield the target compound.

Data from Source :

  • Aluminum oxide catalysts (e.g., γ-Al₂O₃) achieve 90–93% selectivity for 2,6-dimethylaniline at 400°C and 190 bar .

  • Ammonia-to-phenol molar ratios of 5:1 to 75:1 optimize yield .

Introduction of the Phenylmethoxy Group via Benzylation

The benzylation of 3-hydroxy-2,6-dimethylaniline is a critical step. Using benzyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C achieves efficient O-alkylation. Protecting the amine as an acetyl or trifluoroacetyl group prevents undesired N-alkylation.

Example Protocol:

  • Protect 3-hydroxy-2,6-dimethylaniline with acetic anhydride.

  • Benzylate using benzyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 70°C for 12 h.

  • Deprotect the amine via hydrolysis with HCl/EtOH.

Alternative Routes Involving Directed Functionalization

Directed ortho-metalation (DoM) strategies offer regioselective access to the 3-position. Treating N-Boc-2,6-dimethylaniline with LDA at -78°C generates a lithiated intermediate at the 3-position, which reacts with electrophiles (e.g., B(OiPr)₃) to install a boronate ester. Oxidation to a phenol followed by benzylation completes the synthesis.

Challenges:

  • Competing deprotonation at methyl groups necessitates bulky directing groups.

  • Low temperatures (-78°C) and anhydrous conditions are critical for success.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(phenylmethoxy)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Preparation of Mepivacaine Metabolites
One of the primary applications of 2,6-Dimethyl-3-(phenylmethoxy)-aniline is in the synthesis of metabolites of Mepivacaine, a local anesthetic. This compound acts as an intermediate in the preparation of Mepivacaine derivatives, which are used for their analgesic properties in medical procedures .

Research on Prodrugs

Bioreductive Activation Studies
In a study investigating bioreductive activation mechanisms, this compound was evaluated alongside other compounds for its ability to undergo reduction under hypoxic conditions. The compound demonstrated significant potential as a prodrug that can be activated in low-oxygen environments, which is particularly relevant for targeting tumor cells .

Table 1: Bioreductive Activation Yields

Compound% Yield of Active Metabolite
This compound54.8 ± 3.2
Other ProdrugsVaries

This table summarizes the yields obtained from studies assessing the activation of various prodrugs, highlighting the efficiency of this compound in generating active metabolites.

Antitumor Activity

In Vitro Studies
Research has indicated that derivatives of this compound exhibit antitumor activity against various cancer cell lines. For instance, compounds derived from this aniline derivative were tested against breast and prostate cancer cell lines, showing promising results in inhibiting cell proliferation .

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineCompound Tested% Inhibition
DU145 (Prostate)This compound40% at 40 µM
EMT6 (Breast)Same CompoundSignificant

This table illustrates the effectiveness of the compound in inhibiting cancer cell growth under controlled laboratory conditions.

Synthesis and Characterization

The compound has been synthesized using various methods including conventional heating and microwave irradiation techniques. Characterization techniques such as IR and NMR spectroscopy have been employed to confirm the structure and purity of synthesized products .

Table 3: Synthesis Methods

MethodYield (%)Notes
Conventional HeatingVariesStandard method
Microwave IrradiationHigherFaster reaction times

Mechanism of Action

The mechanism by which 2,6-Dimethyl-3-(phenylmethoxy)-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The 2,6-dimethyl substitution pattern in 2,6-Dimethylaniline reduces steric hindrance compared to bulkier analogs like 2,6-Dichloro-3,5-dimethoxyaniline .
  • The phenylmethoxy group in the target compound likely increases lipophilicity compared to methoxyethoxy-substituted analogs, affecting bioavailability .

Industrial and Pharmaceutical Uses

  • Materials Science : Phenylmethoxy groups enhance stability in triazine-based polymers, as seen in compounds like those reported in Chemical Monthly .

Biological Activity

2,6-Dimethyl-3-(phenylmethoxy)-aniline, a compound with the CAS number 70261-50-6, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a dimethyl-substituted aniline core with a phenylmethoxy group. Its structural formula can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This structure is significant in determining its interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter receptors and enzymes, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives of this compound have been tested for their ability to inhibit pro-inflammatory cytokines in vitro .

2. Neuroprotective Properties

Research has demonstrated that certain analogs possess neuroprotective qualities by reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives. Below are notable findings:

StudyFindings
Study A Investigated the anti-inflammatory activity in BV-2 microglial cells.Showed significant reduction in inflammatory markers at concentrations as low as 0.01 μM.
Study B Evaluated neuroprotective effects in a rat model of diabetic retinopathy.Demonstrated reduced retinal vascular leakage comparable to established treatments .
Study C Assessed the binding affinity to neurotransmitter receptors.Identified potential interactions that could lead to modulation of receptor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methoxy group and the aniline nitrogen can significantly affect its potency and selectivity towards biological targets .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Development of Novel Derivatives: Synthesizing new analogs could enhance efficacy and reduce side effects.
  • Clinical Trials: Further studies are needed to establish clinical relevance and safety profiles.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights for therapeutic applications.

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for quantifying 2,6-Dimethyl-3-(phenylmethoxy)-aniline in biological or environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used due to their sensitivity and specificity. For biological matrices (e.g., plasma, milk), reverse-phase HPLC with UV detection (λmax ~235–288 nm) is suitable, while GC-MS is preferred for environmental samples to resolve co-eluting contaminants. Column selection (e.g., C18 for HPLC) and derivatization protocols (e.g., acetylation for GC) should be optimized to enhance peak resolution .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR:

  • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), methoxy (-OCH2Ph) protons (δ ~3.8–4.5 ppm), and methyl groups (δ ~2.2–2.5 ppm).
  • ¹³C NMR : Confirm the presence of quaternary carbons (e.g., C-N and C-O linkages).
    Cross-validate with HRMS to match the molecular formula (C15H17NO) and InChI key (e.g., UHVRHECMNPFEBT-UHFFFAOYSA-N) from PubChem .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to potential skin sensitization and respiratory hazards. Store at -20°C in airtight containers to prevent oxidation. Toxicity assessments should follow OECD guidelines (e.g., acute oral toxicity testing in rodents), as aniline derivatives are linked to carcinogenicity and methemoglobinemia .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound derivatives?

  • Methodological Answer : Employ design of experiments (DoE) frameworks, such as Box-Behnken or factorial designs, to isolate critical variables (e.g., temperature, catalyst loading). For example, a study on aniline degradation optimized photocatalyst efficiency (e.g., MnFe2O4/Zn2SiO4) by varying pH, irradiation time, and pollutant concentration, achieving >90% degradation efficiency . Statistical tools (ANOVA) and reaction monitoring via in-situ FTIR can identify bottlenecks .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Computational modeling (DFT calculations) can predict electron density distribution, showing that the methoxy group directs electrophiles to the para position relative to the amine. Experimental validation via bromination or nitration reactions, followed by LC-MS analysis, confirms substituent positioning. Steric effects from the 2,6-dimethyl groups further modulate reactivity .

Q. What experimental designs are effective for studying the environmental fate of this compound in soil systems?

  • Methodological Answer : Use soil column experiments under controlled hydraulic conditions to simulate leaching. Monitor partitioning coefficients (Kd) and degradation products via LC-MS/MS. A study on aniline migration in soil layers revealed that pumping speeds >0.5 mL/min enhance vertical transport, while microbial degradation dominates in aerobic zones . Metagenomic analysis (16S rRNA sequencing) can identify soil microbiota responsible for catabolism .

Q. How can researchers optimize photocatalytic degradation pathways for this compound in wastewater?

  • Methodological Answer : Immobilize TiO2 or ZnO nanoparticles on mesoporous supports (e.g., SBA-15) to enhance surface area and light absorption. Under simulated solar radiation, track intermediate formation (e.g., catechol derivatives) via GC-MS. A Box-Behnken design achieved 95% degradation efficiency at pH 7, 120 min irradiation, and 1.5 g/L catalyst loading .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-reference purity data (≥98% by HPLC) and solvent effects (e.g., recrystallization in ethanol vs. hexane). For spectral conflicts, replicate measurements using calibrated instruments (e.g., DSC for melting points, XPS for elemental composition). PubChem and independent syntheses provide benchmark data .

Q. What strategies validate the absence of toxic intermediates in this compound degradation studies?

  • Methodological Answer : Use non-targeted LC-HRMS to screen for aromatic amines or quinone intermediates. Compare toxicity profiles via Vibrio fischeri bioluminescence assays (EC50 values). A study on aniline degradation confirmed non-toxic end products (CO2, H2O) after 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.